Keto–Enol Tautomerism Enables Solvent-Responsive Optical Properties Absent in Non-Hydroxylated Pyrazine-2,3-dicarbonitriles
5-Hydroxypyrazine-2,3-dicarbonitrile exists in equilibrium between the hydroxy (enol) form and the keto (oxo) form (5-oxo-4,5-dihydropyrazine-2,3-dicarbonitrile) . This tautomeric equilibrium is absent in non-hydroxylated analogs such as pyrazine-2,3-dicarbonitrile (CAS 13481-25-9) and 5-methylpyrazine-2,3-dicarbonitrile. Direct experimental evidence from the closely related 2,3-dicyano-6-hydroxy-5-methylpyrazine demonstrates that the hydroxy/oxo tautomerism produces large solvatochromic shifts — the absorption and emission maxima change substantially depending on solvent polarity — a property not observed in the corresponding non-hydroxylated 2,3-dicyano-5-methylpyrazine derivatives [1]. This tautomerism-driven optical response is a structurally unique feature of the hydroxy/oxo-substituted subclass within the pyrazine-2,3-dicarbonitrile family.
| Evidence Dimension | Solvatochromic response (solvent-dependent spectral shift) |
|---|---|
| Target Compound Data | 5-Hydroxypyrazine-2,3-dicarbonitrile: keto–enol tautomeric equilibrium confirmed ; solvatochromism confirmed for the structurally cognate 2,3-dicyano-6-hydroxy-5-methylpyrazine [1] |
| Comparator Or Baseline | Pyrazine-2,3-dicarbonitrile (CAS 13481-25-9) and 5-methylpyrazine-2,3-dicarbonitrile: no tautomerism; no solvatochromic response reported |
| Quantified Difference | Qualitative: presence vs. absence of tautomerism-enabled solvatochromism. The hydroxy/oxo subclass exhibits solvent-polarity-dependent spectral shifts; non-hydroxylated analogs do not. |
| Conditions | Solution-state UV–Vis absorption and fluorescence spectroscopy in solvents of varying polarity; tautomerism characterized by NMR and IR spectroscopy [1] |
Why This Matters
For researchers procuring building blocks for fluorescent dye development, nonlinear optical materials, or environmental sensors, the hydroxy-substituted pyrazine-2,3-dicarbonitrile scaffold provides a tautomerism-based spectral tuning mechanism that is structurally inaccessible with non-hydroxylated analogs, directly affecting wavelength selection and solvent compatibility in application design.
- [1] Kim J-H, Matsuoka M, et al. Syntheses and Properties of New Styryl Dyes Derived from 2,3-Dicyano-5-methylpyrazines. Dyes and Pigments. (Referenced via Infona). https://www.infona.pl/resource/bwmeta1.element.elsevier-5285c1ff-f7b6-3375-8c44-e3fd9330fcfc View Source
